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2-Methoxy-6-pentadecylbenzoic acid is an organic compound with the molecular formula and a molecular weight of approximately 362.554 g/mol. This compound features a methoxy group and a long pentadecyl chain attached to a benzoic acid structure, which contributes to its unique properties. Its structure can be represented as follows:
textO ||C15H31-C6H4-O-CH3
This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science, due to its unique structural characteristics and functional groups.
Research indicates that 2-methoxy-6-pentadecylbenzoic acid exhibits antibacterial properties, making it a candidate for further investigation in medicinal chemistry. Its long-chain fatty acid structure may contribute to its biological activity by influencing membrane interactions or cellular uptake mechanisms. Studies have shown that derivatives of related compounds can exhibit significant activity against various bacterial strains, suggesting that this compound may also possess similar effects .
The synthesis of 2-methoxy-6-pentadecylbenzoic acid can be achieved through several methods:
2-Methoxy-6-pentadecylbenzoic acid has potential applications in:
Interaction studies involving 2-methoxy-6-pentadecylbenzoic acid focus on its binding affinity and activity against specific biological targets, particularly bacterial membranes. Preliminary studies suggest that the long hydrophobic chain may enhance its interaction with lipid bilayers, potentially leading to increased antibacterial efficacy. Further research is needed to elucidate its mechanism of action and interaction profiles with various cellular components.
Several compounds share structural similarities with 2-methoxy-6-pentadecylbenzoic acid, including:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 2-Methoxybenzoic Acid | Methoxy group on benzene | Basic aromatic compound without long alkyl chain |
| Pentadecanoic Acid | Long-chain fatty acid | Saturated fatty acid; no aromatic system |
| 2-Hydroxy-6-pentadecylbenzoic Acid | Hydroxy group instead of methoxy | Potentially different biological activity |
| 2-Methoxy-6-methylbenzoic Acid | Methyl group instead of pentadecyl chain | Shorter carbon chain; different hydrophobic properties |
Each of these compounds exhibits unique properties based on their structural differences, highlighting the distinctiveness of 2-methoxy-6-pentadecylbenzoic acid due to its combination of functional groups and long alkyl chain.
The valorization of agricultural waste streams has revolutionized MPBA production, with CNSL serving as the primary feedstock. CNSL contains 60–70% anacardic acid, a C15-alkylated salicylic acid derivative that undergoes decarboxylation and methylation to yield MPBA. Electrochemical oxidation methods have recently supplanted traditional thermal decarboxylation, enabling selective transformations under ambient conditions. In one protocol, anacardic acid in methanolic NaOH undergoes cyclic voltammetry-driven oxidation (1.24–1.73 V vs. Ag/AgCl), generating phenoxyl radicals that rearrange into MPBA precursors via quinonoid intermediates. This method achieves 78% conversion efficiency while avoiding toxic oxidants like KMnO4 or CrO3.
Critical to green synthesis is solvent selection. Subcritical water (200°C, 15 bar) replaces carcinogenic solvents like hexane during CNSL extraction, increasing anacardic acid recovery by 22% compared to methanol-based methods. Subsequent methylation employs dimethyl carbonate – a non-toxic, biomass-derived reagent – in place of methyl iodide, achieving 89% methoxylation yield when catalyzed by Cs2CO3 at 80°C. Life-cycle assessments indicate these innovations reduce MPBA’s E-factor (kg waste/kg product) from 38 to 12, aligning with circular economy principles.
Regioselective O-methylation of the C2 phenolic hydroxyl represents the pivotal step in MPBA synthesis. Traditional methods using H2SO4/CH3OH suffer from overmethylation and polymerization side reactions, limiting yields to 55–60%. Heterogeneous acid catalysts like sulfonated graphene oxide (SGO) improve selectivity through spatial confinement effects. At 90°C, SGO (2 wt%) in supercritical CO2 facilitates 94% conversion to MPBA with <3% diaryl ether byproducts.
Transition metal catalysts enable milder conditions. Palladium(II) acetate/1,10-phenanthroline systems (0.5 mol%) catalyze methyl transfer from trimethylphosphate to 2-hydroxy-6-pentadecylbenzoic acid at 50°C, achieving 98% regioselectivity. Mechanistic studies reveal a Pd(II)-mediated oxidative addition pathway where the metal center coordinates the phenolic oxygen prior to methyl group transfer. This method’s scalability is enhanced by catalyst immobilization on magnetic Fe3O4@SiO2 nanoparticles, allowing five reuse cycles without activity loss.
While most MPBA syntheses utilize pre-formed C15 alkyl chains from CNSL, solid-phase methods enable precise chain length control. Wang resin-bound salicylic acid derivatives undergo iterative alkylation using automated peptide synthesizers. Each cycle adds three carbons via:
Five cycles produce the C15 side chain with 92% stepwise yield, followed by TFA cleavage and methylation. This approach facilitates structural diversification – replacing propanol with allyl alcohol introduces double bonds for subsequent thiol-ene click chemistry. However, scale-up remains challenging due to high resin costs (∼$350/mol vs. $12/mol for CNSL-derived MPBA).
The benzylamine core of 2-methoxy-6-pentadecylbenzoic acid serves as a scaffold for structural modifications that enhance antibacterial activity. Substitutions at the aromatic ring, particularly electron-donating groups such as methoxy (-OCH₃), have been shown to increase interactions with bacterial enzymes and membrane components [1] [5]. For example, derivatives featuring methoxy groups at C2 exhibit enhanced inhibition of Staphylococcus aureus growth, with minimum inhibitory concentrations (MICs) as low as 0.00024 µg/ml in certain MRSA strains [6]. This effect is attributed to the methoxy group’s ability to stabilize hydrogen bonding with bacterial targets, such as penicillin-binding proteins or lipid bilayer components [5].
Thiourea-functionalized analogues of anacardic acid derivatives, including those with methoxy substitutions, demonstrate superior antibacterial activity compared to urea derivatives [1]. In a study comparing 12 urea and thiourea anacardic acid analogues, thiourea derivatives with methoxy groups (e.g., compounds 9e and 9f) exhibited broad-spectrum activity against Streptococcus pyogenes and Staphylococcus aureus, with MIC values 4–8 times lower than their urea counterparts [1]. This suggests that the thiourea moiety enhances membrane permeability or enzymatic inhibition, though the exact mechanism requires further elucidation [1] [5].
The pentadecyl chain’s saturation status significantly influences the compound’s ability to integrate into bacterial membranes. Saturated chains, as found in 2-methoxy-6-pentadecylbenzoic acid, promote tighter packing within lipid bilayers, disrupting membrane fluidity and leading to ion leakage in Gram-positive bacteria [3] [5]. Comparative studies of saturated (C15:0) versus monounsaturated (C15:1) anacardic acid derivatives reveal that saturation correlates with a 2–3 fold increase in activity against Staphylococcus aureus [3] [5]. For instance, saturated derivatives achieved MICs of 0.00375 µg/ml against MRSA, whereas monounsaturated analogues required concentrations above 0.015 µg/ml for similar efficacy [6].
The saturated pentadecyl chain also enhances resistance to enzymatic degradation by bacterial esterases, prolonging the compound’s intracellular half-life [3]. This property is critical in persistent infections, where sustained antimicrobial activity is necessary to prevent regrowth of resistant subpopulations [5]. Additionally, saturation reduces oxidative damage to the compound itself, ensuring structural integrity during prolonged exposure to bacterial redox environments [3] [4].
2-Methoxy-6-pentadecylbenzoic acid exhibits exceptional activity against MRSA, outperforming both natural anacardic acids and synthetic analogues. In vitro assays demonstrate MIC values as low as 0.00024 µg/ml for clinical MRSA isolates, compared to 0.00375 µg/ml for methicillin-sensitive Staphylococcus aureus (MSSA) [6]. This enhanced efficacy is linked to the compound’s dual mechanism of action: disruption of membrane integrity and inhibition of penicillin-binding protein 2a (PBP2a), a key mediator of β-lactam resistance in MRSA [5] [6].
Synergistic interactions with β-lactam antibiotics further underscore its therapeutic potential. Co-administration with methicillin reduces the MIC of the antibiotic by 64-fold in MRSA strains, achieving fractional inhibitory concentration indices as low as 0.281 [5]. This synergy arises from the compound’s ability to weaken the bacterial membrane, facilitating increased β-lactam penetration and PBP2a binding [5] [6]. Structural comparisons with other anacardic acid derivatives, such as C12:0-anacardic acid, reveal that the pentadecyl chain’s length and saturation are critical for maximizing this synergistic effect [5].
2-Methoxy-6-pentadecylbenzoic acid represents a synthetic derivative of anacardic acid, a natural histone acetyltransferase inhibitor originally isolated from cashew nut shell liquid [1] [2]. This compound demonstrates significant inhibitory activity against multiple histone acetyltransferase families through distinct molecular mechanisms that affect chromatin structure and gene expression regulation.
The compound exhibits differential inhibitory potencies against various histone acetyltransferase families, with particularly pronounced effects on the p300/CREB-binding protein-associated factor family, showing an inhibitory concentration 50 value of 5.0 micromolar [2] [3]. The p300/CREB-binding protein family demonstrates an inhibitory concentration 50 of 8.5 micromolar, while the Tip60 MYST family shows inhibition at 9.0 micromolar concentrations [2] [4] [3]. These differential potencies reflect the structural specificity of the 6-alkyl salicylate core for different acetyltransferase active sites.
The inhibition mechanism involves non-competitive binding for p300 family enzymes, where 2-methoxy-6-pentadecylbenzoic acid does not compete directly with acetyl coenzyme A or histone substrates for binding sites [2] [5]. Instead, the compound binds to allosteric sites that induce conformational changes reducing enzymatic activity. For the Tip60 MYST family, the inhibition follows a mixed competitive and non-competitive pattern, suggesting multiple binding modes within the enzyme active site region [6].
Biochemical assays demonstrate that the compound effectively suppresses histone acetyltransferase-dependent transcriptional activation in cellular systems [7] [5]. Treatment with 2-methoxy-6-pentadecylbenzoic acid results in decreased acetylation of histone H3 lysine residues, particularly at positions 9 and 18, which are critical for transcriptional activation [8]. The compound also inhibits protein sumoylation processes that depend on histone acetyltransferase activity [5].
The structural requirements for histone acetyltransferase inhibition center on the preserved 6-substituted salicylate functionality, which appears essential for targeting the MYST family acetyltransferases [6]. The methoxy substitution at position 2 and the pentadecyl chain at position 6 contribute to the compound's selectivity profile and membrane permeability characteristics compared to the parent anacardic acid structure.
| Histone Acetyltransferase Family | Inhibitory Concentration 50 (μM) | Maximum Inhibition Concentration (μM) | Inhibition Mechanism | Binding Affinity (Ki μM) | Structural Requirement |
|---|---|---|---|---|---|
| p300/CREB-binding protein | 8.5 | 15 | Non-competitive | Not determined | 6-alkyl salicylate core |
| p300/CBP-associated factor | 5.0 | 15 | Non-competitive | Not determined | 6-alkyl salicylate core |
| Tip60 MYST family | 9.0 | 30 | Mixed competitive/non-competitive | 64-347.6 | 6-alkyl salicylate core |
2-Methoxy-6-pentadecylbenzoic acid significantly interferes with DNA-dependent protein kinase catalytic subunit autophosphorylation processes that are essential for non-homologous end joining DNA repair pathways in cancer cells [9] [10]. The compound's inhibitory effects on Tip60 histone acetyltransferase activity directly impact DNA-dependent protein kinase catalytic subunit activation, as Tip60-mediated histone acetylation at DNA damage sites is required for proper kinase activation [4].
The DNA-dependent protein kinase catalytic subunit contains multiple autophosphorylation sites organized into distinct functional clusters [11] [12]. The ABCDE cluster includes phosphorylation sites at serines 2612 and 2624, and threonines 2609, 2620, 2638, and 2647, which regulate DNA end processing and pathway choice between non-homologous end joining and homologous recombination repair mechanisms [11] [13]. The PQR cluster encompasses serines 2023, 2029, 2041, 2053, and 2056, which reciprocally regulate DNA repair pathway selection [11] [12].
Treatment with 2-methoxy-6-pentadecylbenzoic acid substantially reduces autophosphorylation at serine 2056 within the PQR cluster, which serves as a critical marker for DNA-dependent protein kinase catalytic subunit activation following ionizing radiation exposure [4]. This reduction in autophosphorylation correlates with impaired DNA damage response signaling and increased cellular sensitivity to radiation-induced DNA double-strand breaks [4].
The compound's interference with DNA-dependent protein kinase catalytic subunit autophosphorylation occurs through its inhibition of Tip60 acetyltransferase activity, which is required for the initial chromatin modifications that recruit and activate the DNA damage response machinery [4]. Tip60 acetylates histone H4 lysine 16 and histone H2A variants at DNA damage sites, creating binding platforms for DNA repair proteins including the DNA-dependent protein kinase complex [14] [15].
Mechanistically, 2-methoxy-6-pentadecylbenzoic acid disrupts the ordered sequence of events required for DNA-dependent protein kinase catalytic subunit activation [9] [10]. The normal activation process involves initial recruitment to DNA ends through Ku heterodimer binding, followed by conformational changes that expose autophosphorylation sites within the kinase domain [16]. Tip60-mediated histone acetylation facilitates this conformational activation, and inhibition of Tip60 by 2-methoxy-6-pentadecylbenzoic acid prevents proper kinase activation [4].
The autophosphorylation interference has profound consequences for cancer cell survival, particularly in cells with defective p53 tumor suppressor pathways that rely heavily on DNA-dependent protein kinase-mediated DNA repair [4]. Cancer cells treated with 2-methoxy-6-pentadecylbenzoic acid exhibit increased sensitivity to DNA-damaging therapeutic agents, suggesting potential applications in combination cancer therapies [4].
| Phosphorylation Cluster | Amino Acid Position | Functional Role | Effect of Phosphorylation |
|---|---|---|---|
| ABCDE cluster | Ser2612 | End processing regulation | Inhibits homologous recombination |
| ABCDE cluster | Ser2624 | End processing regulation | Inhibits homologous recombination |
| ABCDE cluster | Thr2609 | DNA binding regulation | Destabilizes DNA binding |
| ABCDE cluster | Thr2620 | End processing regulation | Inhibits homologous recombination |
| ABCDE cluster | Thr2638 | End processing regulation | Inhibits homologous recombination |
| ABCDE cluster | Thr2647 | End processing regulation | Inhibits homologous recombination |
| PQR cluster | Ser2023 | Homologous recombination | Enhances homologous recombination |
| PQR cluster | Ser2029 | Homologous recombination | Enhances homologous recombination |
| PQR cluster | Ser2041 | Homologous recombination | Enhances homologous recombination |
| PQR cluster | Ser2053 | Homologous recombination | Enhances homologous recombination |
| PQR cluster | Ser2056 | Activation monitoring | DNA damage response marker |
| Kinase domain | Thr3950 | Kinase activity regulation | Regulates kinase activity |
The interaction dynamics between 2-methoxy-6-pentadecylbenzoic acid and Tip60 MYST family proteins involve complex molecular recognition mechanisms that affect both catalytic activity and protein complex assembly [17] [14]. Tip60, also designated as lysine acetyltransferase 5, represents the most extensively characterized member of the MYST acetyltransferase family and serves as a critical regulator of chromatin structure and gene expression [14] [15].
The MYST domain structure contains three functionally distinct regions essential for acetyltransferase activity [18]. The central catalytic region associates with acetyl coenzyme A cofactor binding and contains the active site residues required for the transacetylation reaction [18]. The amino-terminal region harbors a C2HC-type zinc finger domain, while the carboxyl-terminal region contains a helix-turn-helix DNA-binding motif that facilitates chromatin targeting [18].
2-Methoxy-6-pentadecylbenzoic acid binding to Tip60 appears to occur at sites distinct from the acetyl coenzyme A binding pocket, consistent with the mixed competitive and non-competitive inhibition kinetics observed in biochemical assays [6]. Molecular docking analyses suggest that the compound may interact with regulatory domains that influence the conformational dynamics required for substrate recognition and catalytic turnover [6].
The compound significantly affects Tip60 autoacetylation processes that are essential for enzymatic activation [17] [19]. MYST family acetyltransferases require autoacetylation at conserved lysine residues within their active sites for full catalytic competency [17] [19]. For Tip60, multiple lysine residues undergo autoacetylation, and this modification is necessary for subsequent histone substrate acetylation [14] [19].
Treatment with 2-methoxy-6-pentadecylbenzoic acid disrupts the normal autoacetylation dynamics of Tip60, leading to reduced steady-state levels of the acetylated, catalytically active form of the enzyme [14]. This disruption affects the enzyme's ability to acetylate both histone and non-histone protein substrates, including p53, ATM kinase, c-Myc, retinoblastoma protein, and FOXP3 transcription factor [14] [15].
The compound also interferes with Tip60 complex assembly and subcellular localization dynamics [20] [14]. Tip60 functions as part of larger multi-subunit complexes that include TRRAP, DMAP1, and various chromatin remodeling factors [20]. These complex interactions are regulated by post-translational modifications, including acetylation events that can be disrupted by 2-methoxy-6-pentadecylbenzoic acid treatment [14].
The inhibition of Tip60 by 2-methoxy-6-pentadecylbenzoic acid has cascading effects on cellular processes dependent on this acetyltransferase [21] [14]. Tip60 acetylates p53 at lysine 120, a modification essential for p53 stabilization and transcriptional activation following DNA damage [21]. The compound's inhibition of this acetylation event compromises p53-dependent apoptotic responses in cancer cells [21].
Furthermore, Tip60 plays critical roles in regulatory T-cell biology through its acetylation of FOXP3, the master regulator of regulatory T-cell development and function [21]. Inhibition of Tip60 by 2-methoxy-6-pentadecylbenzoic acid affects FOXP3 acetylation and stability, with potential implications for immune system regulation and cancer immunotherapy approaches [21].
| MYST Protein | Primary Histone Targets | Autoacetylation Site | Non-histone Substrates | Cellular Functions | Disease Associations |
|---|---|---|---|---|---|
| Tip60/KAT5 | H4K5, H4K8, H4K12, H4K16, H2A, H2AX, H2AZ | Multiple lysines | p53, ATM, c-Myc, Rb, FOXP3 | Transcription, DNA repair, apoptosis | Cancer, neurodegeneration |
| MOF/KAT8/MYST1 | H4K16 | Lys274 | p53 | X-chromosome dosage compensation | Cancer, developmental disorders |
| MOZ/KAT6A/MYST3 | H3K14, H3K23 | Not characterized | p53, RUNX1, RUNX2 | Hematopoiesis, development | Leukemia, solid tumors |
| MORF/KAT6B/MYST4 | H3K14, H3K23 | Not characterized | p53, RUNX1, RUNX2 | Hematopoiesis, development | Leukemia, solid tumors |
| HBO1/KAT7/MYST2 | H4K5, H4K8, H4K12 | Not characterized | p53 | DNA replication, S-phase | Cancer |